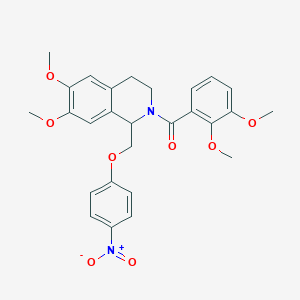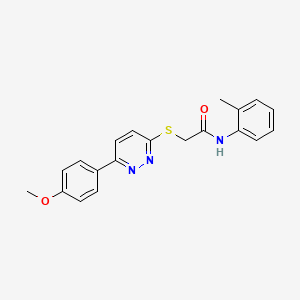
2-((6-(4-methoxyphenyl)pyridazin-3-yl)thio)-N-(o-tolyl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-((6-(4-methoxyphenyl)pyridazin-3-yl)thio)-N-(o-tolyl)acetamide is a chemical compound that has been widely studied for its potential pharmacological properties. It belongs to the class of pyridazinone derivatives, which are known to exhibit various biological activities.
Mécanisme D'action
The exact mechanism of action of 2-((6-(4-methoxyphenyl)pyridazin-3-yl)thio)-N-(o-tolyl)acetamide is not fully understood. However, it has been suggested that it may exert its pharmacological effects by inhibiting the activity of cyclooxygenase-2 (COX-2) enzyme, which is involved in the production of prostaglandins that are responsible for inflammation and pain. Additionally, it has been proposed that it may modulate the expression of certain genes that are involved in tumor growth and apoptosis.
Biochemical and Physiological Effects:
2-((6-(4-methoxyphenyl)pyridazin-3-yl)thio)-N-(o-tolyl)acetamide has been shown to exhibit various biochemical and physiological effects. It has been reported to reduce the production of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6) in animal models of inflammation. Moreover, it has been shown to decrease the levels of nitric oxide (NO) and malondialdehyde (MDA), which are markers of oxidative stress. In cancer cell lines, it has been reported to induce apoptosis and inhibit cell proliferation.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using 2-((6-(4-methoxyphenyl)pyridazin-3-yl)thio)-N-(o-tolyl)acetamide in lab experiments is its relatively low toxicity. It has been shown to be well-tolerated in animal models and does not exhibit significant adverse effects. Moreover, it is easy to synthesize and can be obtained in large quantities. However, one of the limitations of using this compound is its poor solubility in water, which may affect its bioavailability and pharmacokinetics.
Orientations Futures
There are several future directions for the study of 2-((6-(4-methoxyphenyl)pyridazin-3-yl)thio)-N-(o-tolyl)acetamide. One of the potential applications is in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. It has been shown to exhibit neuroprotective properties in animal models and may have potential as a disease-modifying agent. Additionally, it may have potential as a novel anti-cancer agent, either as a monotherapy or in combination with other chemotherapeutic agents. Moreover, it may be studied for its potential as an anti-inflammatory agent in various inflammatory diseases. Further research is needed to elucidate its mechanism of action and to optimize its pharmacological properties.
In conclusion, 2-((6-(4-methoxyphenyl)pyridazin-3-yl)thio)-N-(o-tolyl)acetamide is a promising compound that has been studied for its potential pharmacological properties. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to fully understand its potential as a therapeutic agent in various diseases.
Méthodes De Synthèse
The synthesis of 2-((6-(4-methoxyphenyl)pyridazin-3-yl)thio)-N-(o-tolyl)acetamide has been reported in several studies. One of the most commonly used methods involves the reaction of 4-methoxyphenylhydrazine with 2-chloroacetyl chloride in the presence of triethylamine to form 2-(4-methoxyphenyl)pyridazin-3(2H)-one. This intermediate is then treated with o-toluidine and carbon disulfide to obtain the final product.
Applications De Recherche Scientifique
2-((6-(4-methoxyphenyl)pyridazin-3-yl)thio)-N-(o-tolyl)acetamide has been investigated for its potential as a therapeutic agent in various diseases. It has been shown to exhibit anti-inflammatory, analgesic, and antipyretic activities in preclinical studies. Moreover, it has been reported to possess anti-tumor properties in several cancer cell lines. In addition, it has been studied for its potential as a neuroprotective agent in neurodegenerative diseases.
Propriétés
IUPAC Name |
2-[6-(4-methoxyphenyl)pyridazin-3-yl]sulfanyl-N-(2-methylphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19N3O2S/c1-14-5-3-4-6-17(14)21-19(24)13-26-20-12-11-18(22-23-20)15-7-9-16(25-2)10-8-15/h3-12H,13H2,1-2H3,(H,21,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SNGDRCIZCYUQPL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1NC(=O)CSC2=NN=C(C=C2)C3=CC=C(C=C3)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-((6-(4-methoxyphenyl)pyridazin-3-yl)thio)-N-(o-tolyl)acetamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(1-cyanocyclohexyl)-2-{[2-(4-methyl-1,3-thiazol-2-yl)butan-2-yl]amino}acetamide](/img/structure/B2785180.png)
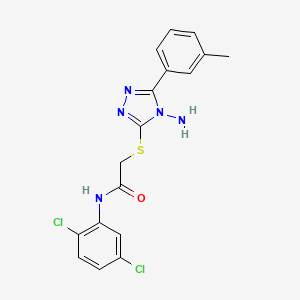
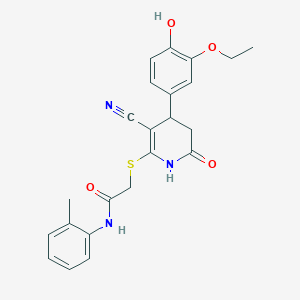
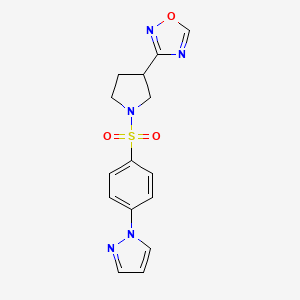

![Benzyl 1-amino-6-azaspiro[2.5]octane-6-carboxylate](/img/structure/B2785187.png)
![2-{4-[5-(3-fluorophenyl)-1,2,4-oxadiazol-3-yl]-1H-imidazol-1-yl}-N~1~-(3-methylphenyl)acetamide](/img/structure/B2785188.png)
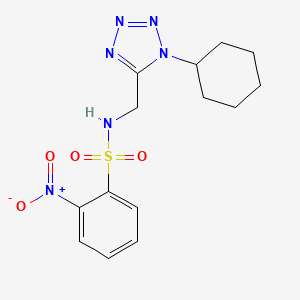
![1-(1,1-dioxidotetrahydrothiophen-3-yl)-6-(furan-2-yl)-N-(2-methoxyphenethyl)-3-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B2785193.png)
![N-(5-isopentyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-2-(m-tolyl)acetamide](/img/structure/B2785194.png)
![1-{2-[(2H-1,2,3-triazol-2-yl)methyl]pyrrolidin-1-yl}-2-[4-(trifluoromethyl)phenyl]ethan-1-one](/img/structure/B2785195.png)
![4-(Benzo[1,3]dioxol-5-ylcarbamoyl)-butyric acid](/img/structure/B2785200.png)
